3-(2,4-Dichlorophenyl)-1,1-diethylurea
Description
3-(2,4-Dichlorophenyl)-1,1-diethylurea is a substituted urea herbicide characterized by a phenyl ring with chlorine atoms at the 2- and 4-positions and diethyl groups attached to the urea nitrogen. These compounds are widely used as herbicides due to their inhibition of photosynthesis by blocking electron transport in Photosystem II (PSII) .
The diethyl substitution on the urea nitrogen may alter physicochemical properties such as solubility, adsorption behavior, and persistence compared to dimethyl variants.
Properties
CAS No. |
36034-81-8 |
|---|---|
Molecular Formula |
C11H14Cl2N2O |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-1,1-diethylurea |
InChI |
InChI=1S/C11H14Cl2N2O/c1-3-15(4-2)11(16)14-10-6-5-8(12)7-9(10)13/h5-7H,3-4H2,1-2H3,(H,14,16) |
InChI Key |
HOAZNUFISNNSGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1,1-diethylurea typically involves the reaction of 2,4-dichloroaniline with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1,1-diethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1,1-diethylurea involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on the active site of enzymes, forming stable complexes and inhibiting their activity .
Comparison with Similar Compounds
Structural and Substituent Variations
Substituted phenylurea herbicides differ in chlorine substituent positions on the phenyl ring and alkyl/methoxy groups on the urea nitrogen. Key analogs include:
*Calculated molecular weight; †Not listed in provided evidence.
Key Observations:
- Chlorine Position : The herbicidal activity of phenylureas is highly dependent on chlorine substitution. Diuron (3,4-dichloro) and linuron are potent inhibitors of PSII, while monuron (4-chloro) exhibits lower efficacy . The 2,4-dichloro configuration in the target compound may alter binding affinity to the D1 protein in PSII compared to 3,4-dichloro analogs.
Physicochemical Properties and Environmental Behavior
Adsorption and Solubility:
- Diuron : Log Kow = 2.68; water solubility = 36 mg/L at 25°C. Adsorbs strongly to soil organic matter due to moderate hydrophobicity .
- Monuron : Log Kow = 1.90; higher water solubility (230 mg/L) than diuron, leading to greater mobility in soil .
- Target Compound (Diethyl) : Predicted lower solubility and higher soil adsorption than dimethyl analogs due to increased alkyl chain length.
Degradation Pathways:
- Microbial degradation of dimethylureas (e.g., diuron) often involves N-demethylation and cleavage of the urea bridge . Diethyl substitution may slow degradation due to steric hindrance.
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